(5Z)-5-(4-methoxybenzylidene)-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-(4-methoxybenzylidene)-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a methoxybenzylidene group, and a piperazinyl-oxoethyl side chain. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-(4-methoxybenzylidene)-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-methoxybenzaldehyde with 2-thioxo-1,3-thiazolidin-4-one in the presence of a suitable base, followed by the addition of 2-(4-methylpiperazin-1-yl)-2-oxoethyl bromide. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The methoxy group on the benzylidene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzylidene derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its possible anticancer and anti-inflammatory activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5Z)-5-(4-methoxybenzylidene)-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Thiazolidinediones: Compounds with a similar thiazolidinone core but different substituents.
Benzylidene derivatives: Compounds with a benzylidene group attached to various cores.
Piperazine derivatives: Compounds containing the piperazine ring with different functional groups.
Uniqueness: (5Z)-5-(4-methoxybenzylidene)-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C18H21N3O3S2 |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
(5Z)-5-[(4-methoxyphenyl)methylidene]-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H21N3O3S2/c1-19-7-9-20(10-8-19)16(22)12-21-17(23)15(26-18(21)25)11-13-3-5-14(24-2)6-4-13/h3-6,11H,7-10,12H2,1-2H3/b15-11- |
InChI Key |
PEDVBHVKYJECBY-PTNGSMBKSA-N |
Isomeric SMILES |
CN1CCN(CC1)C(=O)CN2C(=O)/C(=C/C3=CC=C(C=C3)OC)/SC2=S |
Canonical SMILES |
CN1CCN(CC1)C(=O)CN2C(=O)C(=CC3=CC=C(C=C3)OC)SC2=S |
Origin of Product |
United States |
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